4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
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Overview
Description
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by its bromophenyl and fluorophenyl groups attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromobenzaldehyde with 4-fluorobenzonitrile in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation followed by a subsequent cyclization step.
Industrial Production Methods: On an industrial scale, the synthesis of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C) are employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile carboxylic acid or ester derivatives.
Reduction: 4-(4-Bromophenyl)-2-(4-fluorophenyl)butanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-(4-Bromophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
4-(4-Bromophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile
Uniqueness: 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl rings. This combination of halogens can lead to distinct chemical and physical properties compared to compounds with only one type of halogen.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWTELAOCTYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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